molecular formula C12H10N2O3 B603165 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1491131-49-7

5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B603165
CAS No.: 1491131-49-7
M. Wt: 230.22g/mol
InChI Key: GYFIJYCMAQEVEK-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid is a high-value chemical tool recognized in scientific research for its role as a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) [Link: https://pubmed.ncbi.nlm.nih.gov/28549277]. LRRK2 is a major genetic contributor to familial and sporadic forms of Parkinson's disease, and its aberrant kinase activity is implicated in key pathological processes. This pyrazole-carboxylic acid derivative serves as a critical compound for investigating LRRK2 signaling pathways, its impact on neuronal function, and the validation of LRRK2 as a therapeutic target for neurodegenerative disorders. As a biochemical building block, it is also useful for the synthesis of more complex molecules in medicinal chemistry campaigns. Researchers will find this product essential for in vitro assays and pre-clinical studies aimed at understanding and combating Parkinson's disease. The compound is offered with detailed analytical data, including HPLC and mass spectrometry characterization, to ensure purity and identity for rigorous research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-12(16)10-6-9(13-14-10)7-1-2-11-8(5-7)3-4-17-11/h1-2,5-6H,3-4H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFIJYCMAQEVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Acetyl-2,3-dihydrobenzofuran

The dihydrobenzofuran core is functionalized via Friedel-Crafts acetylation. Treatment of 2,3-dihydrobenzofuran with acetyl chloride in the presence of AlCl₃ yields 5-acetyl-2,3-dihydrobenzofuran.

Key Data:

StepConditionsYield
AcetylationAlCl₃, CH₂Cl₂, 0°C → rt, 6h85%

Claisen Condensation to β-Keto Ester

The acetyl group is converted to a β-keto ester using ethyl oxalate under basic conditions. Sodium ethoxide in ethanol facilitates the condensation.

5-Acetyl-2,3-dihydrobenzofuran+EtO₂C-CO-OEtNaOEt, EtOH5-(2-Ethoxy-2-oxoacetyl)-2,3-dihydrobenzofuran\text{5-Acetyl-2,3-dihydrobenzofuran} + \text{EtO₂C-CO-OEt} \xrightarrow{\text{NaOEt, EtOH}} \text{5-(2-Ethoxy-2-oxoacetyl)-2,3-dihydrobenzofuran}

Key Data:

StepConditionsYield
Claisen condensationNaOEt, EtOH, reflux, 8h78%

Pyrazole Ring Formation

Cyclization with hydrazine hydrate in ethanol under reflux forms the pyrazole ring, yielding the ester intermediate.

β-Keto ester+N₂H₄\cdotpH₂OEtOH, reflux5-(2,3-Dihydrobenzofuran-5-yl)-1H-pyrazole-3-carboxylic acid ethyl ester\text{β-Keto ester} + \text{N₂H₄·H₂O} \xrightarrow{\text{EtOH, reflux}} \text{5-(2,3-Dihydrobenzofuran-5-yl)-1H-pyrazole-3-carboxylic acid ethyl ester}

Key Data:

StepConditionsYield
CyclizationEtOH, reflux, 12h65%

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH.

Ester+NaOHH₂O, reflux5-(2,3-Dihydrobenzofuran-5-yl)-1H-pyrazole-3-carboxylic acid\text{Ester} + \text{NaOH} \xrightarrow{\text{H₂O, reflux}} \text{5-(2,3-Dihydrobenzofuran-5-yl)-1H-pyrazole-3-carboxylic acid}

Key Data:

StepConditionsYield
Hydrolysis2M NaOH, reflux, 4h90%

Cross-Coupling Approach

Synthesis of Halogenated Dihydrobenzofuran

5-Bromo-2,3-dihydrobenzofuran is prepared via electrophilic bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄.

Key Data:

StepConditionsYield
BrominationNBS, AIBN, CCl₄, 80°C, 6h70%

Preparation of Pyrazole-3-carboxylic Acid Boronic Ester

5-Boronic acid-pyrazole-3-carboxylic acid is synthesized via Miyaura borylation of 5-bromo-1H-pyrazole-3-carboxylic acid using bis(pinacolato)diboron and a Pd catalyst.

5-Bromo-pyrazole-3-carboxylic acid+B₂(pin)₂Pd(dppf)Cl₂, KOAc5-BPin-pyrazole-3-carboxylic acid\text{5-Bromo-pyrazole-3-carboxylic acid} + \text{B₂(pin)₂} \xrightarrow{\text{Pd(dppf)Cl₂, KOAc}} \text{5-BPin-pyrazole-3-carboxylic acid}

Key Data:

StepConditionsYield
BorylationPd(dppf)Cl₂, dioxane, 100°C, 12h60%

Suzuki-Miyaura Coupling

The boronic ester reacts with 5-bromo-2,3-dihydrobenzofuran under Pd catalysis to form the target compound.

BPin-pyrazole-3-carboxylic acid+5-Bromo-dihydrobenzofuranPd(PPh₃)₄, Na₂CO₃Target Compound\text{BPin-pyrazole-3-carboxylic acid} + \text{5-Bromo-dihydrobenzofuran} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Target Compound}

Key Data:

StepConditionsYield
CouplingPd(PPh₃)₄, DME/H₂O, 80°C, 8h55%

Comparative Analysis of Methods

Yield and Efficiency

MethodTotal YieldStepsKey Advantages
Cyclocondensation49%4High intermediate yields
Cross-Coupling23%3Modular for analog synthesis

Functional Group Tolerance

  • Cyclocondensation: Sensitive to steric hindrance at the β-keto ester stage.

  • Cross-Coupling: Requires orthogonal protection of the carboxylic acid during borylation.

Optimization and Challenges

Solvent and Catalysis

  • Cyclocondensation: Replacing ethanol with acetic acid improves cyclization yields (75% vs. 65%).

  • Suzuki Coupling: Using SPhos as a ligand increases coupling efficiency to 68%.

Purification Challenges

  • The polar carboxylic acid group complicates column chromatography; recrystallization from ethanol/water is preferred.

Characterization and Validation

  • IR Spectroscopy: O-H stretch (2500–3000 cm⁻¹), C=O (1690 cm⁻¹), and aromatic C=C (1600 cm⁻¹).

  • ¹H NMR (DMSO-d₆): δ 12.5 (s, 1H, COOH), 7.8 (s, 1H, pyrazole-H), 6.9–7.1 (m, 3H, benzofuran-H) .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes within the structure to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens, alkyl, or aryl groups into the compound.

Scientific Research Applications

5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes like topoisomerase I and farnesyl transferase, which are involved in DNA replication and protein prenylation, respectively . These interactions can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Pyrazole Derivatives

Compound Name Substituent at Position 5 Heterocycle Core Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,3-Dihydro-1-benzofuran-5-yl Pyrazole C₁₂H₁₀N₂O₃ 238.22 Partial saturation, enhanced rigidity
5-(2-Furyl)-1H-pyrazole-3-carboxylic acid Furan-2-yl Pyrazole C₈H₆N₂O₃ 178.15 Fully aromatic furan, lower lipophilicity
5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid 3-Hydroxyphenyl Pyrazole C₁₀H₈N₂O₃ 204.18 Polar hydroxyl group, increased solubility
5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid 4-Nitrophenyl Pyrazole C₁₀H₇N₃O₅ 249.18 Strong electron-withdrawing nitro group
5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylic acid 2-Methyl-2,3-dihydrobenzofuran-5-yl Isoxazole C₁₃H₁₁NO₄ 245.23 Isoxazole core, methyl substitution
5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid 2,3-Dihydrobenzofuran-5-yl Pyridine C₁₄H₁₁NO₃ 241.24 Pyridine core, distinct electronic profile

Key Observations :

  • The target compound’s 2,3-dihydrobenzofuran substituent provides partial saturation, reducing aromaticity compared to fully unsaturated analogs like 5-(2-furyl)-1H-pyrazole-3-carboxylic acid. This may enhance metabolic stability by limiting oxidative degradation.
  • The pyrazole core in the target compound offers two adjacent nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to the single nitrogen in pyridine derivatives (e.g., ).
  • The carboxylic acid group at position 3 is conserved across analogs, suggesting its critical role in bioactivity.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 2,3-dihydrobenzofuran group in the target compound increases lipophilicity (logP ~2.1 estimated) compared to polar analogs like 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid (logP ~1.5). This may improve membrane permeability but reduce aqueous solubility.
  • Solubility : The carboxylic acid group ensures moderate solubility in polar solvents (e.g., DMSO or buffered solutions), similar to other pyrazole-3-carboxylic acids.
  • Metabolic Stability : Partial saturation in the benzofuran ring may reduce susceptibility to cytochrome P450-mediated oxidation compared to fully aromatic furan derivatives.

Insights :

  • The nitro-substituted analog (EC₅₀ = 3.7 µM) demonstrates potent antiviral activity, likely due to electron-withdrawing effects enhancing target binding.

Biological Activity

5-(2,3-Dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12H10N2O3C_{12}H_{10}N_{2}O_{3} and a molar mass of 230.23 g/mol. Its structure includes a benzofuran moiety and a pyrazole ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC12H10N2O3C_{12}H_{10}N_{2}O_{3}
Molar Mass230.23 g/mol
CAS Number1491131-49-7
Density1.271 g/cm³
Boiling Point417.2 °C

Pharmacological Effects

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anti-inflammatory activity : Compounds similar to this compound have shown significant anti-inflammatory effects in various models. For example, studies have demonstrated that certain pyrazole derivatives can inhibit carrageenan-induced paw edema in rats, showing effectiveness comparable to standard anti-inflammatory drugs like diclofenac .
  • Antimicrobial properties : The compound's structural components suggest potential antimicrobial activity. Pyrazole derivatives have been tested against various bacterial strains and have shown promising results in inhibiting growth .
  • Antioxidant activity : Some studies have indicated that pyrazole compounds can exhibit antioxidant properties, which may contribute to their therapeutic potential in oxidative stress-related conditions .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its interactions with specific molecular targets such as enzymes and receptors play a crucial role. For instance:

  • Inhibition of inflammatory pathways : The compound may inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory response.
  • Interaction with microbial targets : Its structural features may allow it to bind effectively to bacterial enzymes or membranes, disrupting their function.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

  • Synthesis and Anti-inflammatory Screening : A series of pyrazole derivatives were synthesized and screened for anti-inflammatory activity using the carrageenan-induced edema model. Some compounds exhibited over 80% inhibition compared to standard treatments .
  • Antimicrobial Testing : In vitro tests against various microbial strains revealed that certain derivatives showed significant inhibition rates, indicating their potential as antimicrobial agents .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific structural features in enhancing biological activity. The presence of the benzofuran moiety appears to augment the anti-inflammatory and antimicrobial properties compared to simpler pyrazole structures .

Q & A

Q. Tables

Synthetic Yield Optimization
Condition
---------------------
Pd(OAc)₂, 80°C
Pd(PPh₃)₄, 100°C
Microwave, 120°C
Biological Activity Comparison
Target
------------------
COX-2
EGFR Kinase
Antibacterial

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